![molecular formula C26H24N2O2 B2688372 N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 897620-35-8](/img/structure/B2688372.png)
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide is a complex chemical compound featuring diverse functional groups that confer unique properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide typically involves a multi-step process:
Formation of 1,2,3,4-tetrahydroquinoline: This involves the hydrogenation of quinoline using catalysts like palladium on carbon under hydrogen gas.
Cyclopropanecarbonylation: Introduction of the cyclopropane ring is achieved via reaction with cyclopropanecarbonyl chloride in the presence of a base like triethylamine.
Biphenyl coupling: The 1,1'-biphenyl-4-carboxylic acid is coupled using a peptide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial synthesis scales up using optimized conditions to ensure high yield and purity:
Hydrogenation: Performed in large reactors with continuous flow hydrogenation.
Carbonylation and Coupling: Utilize automated systems for precise control of temperature, pressure, and reagent addition.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound undergoes oxidation reactions primarily at the tetrahydroquinoline ring, transforming it into quinoline derivatives.
Reduction: The nitro group can be reduced to an amine using catalytic hydrogenation.
Substitution: The biphenyl moiety is subject to electrophilic aromatic substitution, allowing for diverse modifications.
Common Reagents and Conditions
Oxidation: KMnO₄ or CrO₃ in acidic medium.
Reduction: H₂ gas with Pd/C as a catalyst.
Substitution: Reactions conducted using electrophiles like halogens in the presence of Lewis acids (e.g., AlCl₃).
Major Products
Oxidized quinoline derivatives.
Reduced amine variants.
Substituted biphenyl products with different functional groups.
Aplicaciones Científicas De Investigación
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide has various applications:
Chemistry: Used as an intermediate in organic synthesis, enabling the creation of complex molecules.
Biology: Aids in studying cellular processes due to its ability to interact with specific biological targets.
Medicine: Explored for its potential as a drug candidate in treating conditions like inflammation, cancer, and neurological disorders.
Industry: Applied in materials science for creating polymers and other advanced materials.
Mecanismo De Acción
Molecular Targets and Pathways
Enzyme inhibition: This compound can inhibit certain enzymes by binding to their active sites.
Receptor modulation: It interacts with specific cell receptors, altering signal transduction pathways.
Pathways: Modulates pathways involved in inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Unique Aspects
Cyclopropane ring: Confers unique conformational constraints, affecting biological activity.
Tetrahydroquinoline core: Provides a scaffold for diverse chemical modifications.
Biphenyl group: Enhances lipophilicity and membrane permeability.
Similar Compounds
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide: Similar structure with isoquinoline core.
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-5-yl)-[1,1'-biphenyl]-4-carboxamide: Substitution at different positions on the tetrahydroquinoline ring.
N-(1-(cyclopropanecarbonyl)-quinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide: Lacks the tetrahydro component.
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide stands out due to its unique combination of functional groups, making it a valuable molecule in various scientific and industrial fields.
Propiedades
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c29-25(20-10-8-19(9-11-20)18-5-2-1-3-6-18)27-23-14-15-24-22(17-23)7-4-16-28(24)26(30)21-12-13-21/h1-3,5-6,8-11,14-15,17,21H,4,7,12-13,16H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFUCDIEEXNJMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N(C1)C(=O)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 4-[({2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}carbamoyl)formamido]benzoate](/img/structure/B2688295.png)
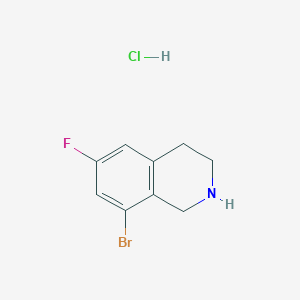
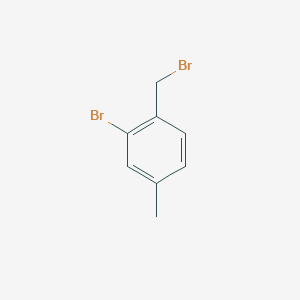
![4-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]pyridine;hydrochloride](/img/structure/B2688299.png)
![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(2-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2688300.png)
![1-(4-tert-butylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2688301.png)

![[(4,5-Dimethoxy-2-nitrophenyl)methylideneamino]thiourea](/img/structure/B2688304.png)
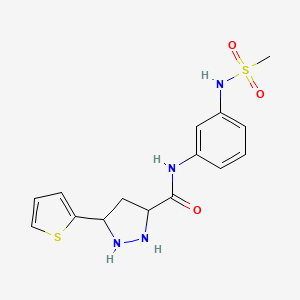
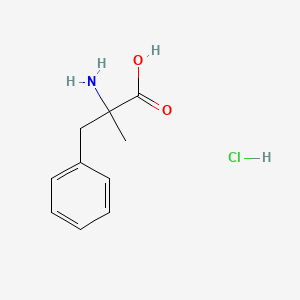
![hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride](/img/structure/B2688307.png)
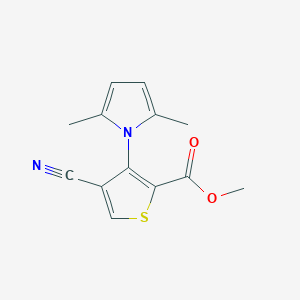
![5-bromo-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2688309.png)
